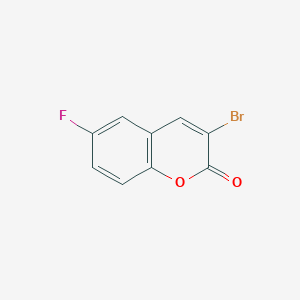

3-Bromo-6-fluoro-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one (Coumarin) Core in Medicinal Chemistry and Synthetic Chemistry

The 2H-chromen-2-one, commonly known as coumarin (B35378), represents a fundamental scaffold in the realms of medicinal and synthetic chemistry. nih.govbohrium.com This benzopyrone nucleus is a constituent of numerous natural products found in plants, bacteria, and fungi. nih.govijpcbs.com The unique structural and physicochemical properties of the coumarin core make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.net

In medicinal chemistry, the coumarin scaffold is esteemed for its broad and diverse range of pharmacological activities. nih.govatlantis-press.com Derivatives of coumarin have been reported to exhibit anticoagulant, antimicrobial (antibacterial and antifungal), anti-inflammatory, antioxidant, antiviral, anticancer, and neuroprotective properties. nih.govatlantis-press.comfrontiersin.org The planar structure of the coumarin system, consisting of an aromatic ring fused to a lactone ring, allows for various types of interactions with biological macromolecules, including hydrophobic, π-π stacking, and hydrogen bonding. researchgate.net This versatility has led to the development of several clinically approved drugs, such as the anticoagulants warfarin (B611796) and acenocoumarol. frontiersin.org The ability to easily synthesize and modify the coumarin nucleus provides a robust platform for developing novel therapeutic agents with improved efficacy and selectivity. nih.govbohrium.com

From a synthetic chemistry perspective, the coumarin scaffold is a versatile synthon. ijpcbs.com Its inherent reactivity, characterized by both nucleophilic and electrophilic properties, allows for a multitude of chemical transformations. ijpcbs.com This facilitates the creation of extensive libraries of derivatives through various substitution and hybridization strategies. ijpcbs.com The development of efficient synthetic methodologies, including microwave-assisted and eco-friendly protocols, has further enhanced the accessibility of structurally diverse coumarin-based compounds for both research and industrial applications. nih.gov The applications of coumarins extend beyond medicine into fields like agrochemicals and cosmetics. nih.govbohrium.com

Importance of Halogenation in Modulating Chemical and Biological Properties of 2H-Chromen-2-ones

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a pivotal strategy in medicinal chemistry for optimizing the properties of lead compounds. nih.govresearchgate.net When applied to the 2H-chromen-2-one scaffold, halogenation can significantly influence its chemical and biological characteristics. It is estimated that about one-third of drugs in clinical trials contain a halogen atom. nih.gov

The introduction of halogens can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.com Increased lipophilicity can enhance a drug's ability to cross biological membranes, potentially improving its bioavailability. tutorchase.com Furthermore, halogens can alter the electronic properties of the coumarin ring system, influencing how the molecule interacts with its biological target.

A key aspect of halogenation is its ability to form "halogen bonds," a type of non-covalent interaction between the electrophilic region of a halogen atom and a Lewis basic site on a biological target, such as an oxygen or nitrogen atom in a protein. tandfonline.comacs.org This interaction, particularly with heavier halogens like chlorine, bromine, and iodine, can enhance the binding affinity and specificity of a drug for its target receptor or enzyme. researchgate.netsciencedaily.com The precise geometry and strength of halogen bonds provide a powerful tool for rational drug design. researchgate.net Halogenation can also improve the metabolic stability of a compound, as the carbon-halogen bond is often more resistant to metabolic degradation, potentially increasing the drug's half-life. tutorchase.com

In the context of coumarins, the position and type of halogen substituent can dramatically alter the biological activity. For instance, halogenated coumarins have been investigated for their enhanced anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.net The strategic placement of halogens can lead to more potent and selective therapeutic agents, underscoring the importance of this chemical modification in drug discovery. sciencedaily.commit.edu

Research Landscape of 3-Bromo-6-fluoro-2H-chromen-2-one and Structurally Related Compounds

The research concerning the specific compound This compound is situated within the broader investigation of halogenated coumarins as biologically active agents. While specific, in-depth studies solely focused on this exact molecule are not extensively documented in publicly available literature, the research on its structural components—a coumarin core with bromine at the 3-position and fluorine at the 6-position—provides a clear indication of its scientific interest.

The presence of a bromine atom at the 3-position of the coumarin ring is a common feature in many synthetic coumarin derivatives. This position is synthetically accessible and modification here can significantly impact biological activity. Bromine, as a heavier halogen, is a strong candidate for forming halogen bonds, which can enhance interactions with biological targets.

Simultaneously, the fluorine atom at the 6-position is also of significant interest. Fluorine is the most electronegative element and its incorporation can profoundly alter a molecule's electronic properties, pKa, and metabolic stability. The strategic placement of fluorine is a well-established method in medicinal chemistry to improve a drug candidate's pharmacokinetic and pharmacodynamic profile.

Therefore, the combination of bromine and fluorine on the coumarin scaffold in This compound represents a deliberate design strategy to create a molecule with potentially enhanced biological activity. Research on structurally related bromo- and fluoro-coumarins suggests that such compounds are often evaluated for their potential as:

Anticancer agents

Enzyme inhibitors (e.g., for carbonic anhydrases, kinases)

Antimicrobial agents

Probes for studying biological systems

The study of This compound and its analogs is driven by the hypothesis that the synergistic effects of bromination and fluorination at specific positions on the privileged coumarin scaffold can lead to the discovery of novel compounds with significant therapeutic or diagnostic potential. Further research is required to fully elucidate the specific biological targets and a detailed activity profile of this particular compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrFO2 |

|---|---|

Molecular Weight |

243.03 g/mol |

IUPAC Name |

3-bromo-6-fluorochromen-2-one |

InChI |

InChI=1S/C9H4BrFO2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H |

InChI Key |

JJYBTHHDSWCEDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(C(=O)O2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Fluoro 2h Chromen 2 One and Analogous Structures

General Synthetic Strategies for 2H-Chromen-2-one Derivatives

The construction of the 2H-chromen-2-one core is a well-established area of organic synthesis, with several named reactions and modern approaches available.

Classical Condensation Reactions (e.g., Pechmann, Knoevenagel, Kostanecki)

Classical condensation reactions remain fundamental and widely used methods for synthesizing the coumarin (B35378) backbone.

Pechmann Condensation : This is one of the most common methods for coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by strong Brønsted acids like sulfuric acid or Lewis acids. youtube.com The mechanism begins with an initial esterification or transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring to form the new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin product. wikipedia.org The reaction's course and efficiency depend on the nature of the phenol, the β-ketoester, and the catalyst used. arkat-usa.org

Knoevenagel Condensation : This reaction provides a route to coumarins through the condensation of an active hydrogen compound (like malonic acid or its esters) with a carbonyl group, followed by dehydration. wikipedia.org For coumarin synthesis, a salicylaldehyde (B1680747) derivative is typically reacted with a compound containing an active methylene (B1212753) group, such as diethyl malonate or cyanoacetic acid. wikipedia.orgnih.gov The reaction is often catalyzed by a weak base. wikipedia.org A modification known as the Doebner modification uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Kostanecki Acylation : Primarily a method for synthesizing chromones, the Kostanecki acylation can also yield coumarins under certain conditions. wikipedia.orgwikiwand.com The reaction involves the acylation of an O-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) and its corresponding salt. nih.gov The mechanism proceeds through O-acylation of the phenol, an intramolecular aldol-type condensation to form a cyclized intermediate, and subsequent elimination to form the pyrone ring. wikipedia.org

Table 1: Overview of Classical Condensation Reactions for Coumarin Synthesis

| Reaction Name | Reactants | Typical Catalyst/Conditions | Primary Product |

|---|---|---|---|

| Pechmann Condensation | Phenol + β-Ketoester | Acid (e.g., H₂SO₄, Lewis Acids) | 4-Substituted Coumarins |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine (B6355638), Pyridine) | Coumarin-3-carboxylic acids/esters or nitriles |

| Kostanecki Acylation | O-Hydroxyaryl Ketone + Aliphatic Acid Anhydride | Alkali salt of the acid | Chromones (can yield coumarins) |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing complex molecules like coumarins in a single step, offering advantages in terms of efficiency and atom economy. benthamdirect.com These reactions combine three or more starting materials in a one-pot procedure. For example, coumarin-fused quinolines have been synthesized via a microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines in water. rsc.org Another approach involves the three-component, one-pot synthesis of benzo[c]coumarin derivatives from salicylaldehydes, malononitrile, and ethyl acetoacetate. nih.gov The use of aqueous media or solvent-free conditions often aligns MCRs with the principles of green chemistry. benthamdirect.comnih.gov

Catalytic Methods in 2H-Chromen-2-one Synthesis (e.g., Palladium catalysis, acid/base catalysis)

Catalysis is integral to many modern coumarin syntheses, improving yields and reaction conditions.

Acid/Base Catalysis : As mentioned, classical methods like the Pechmann and Knoevenagel condensations rely heavily on acid and base catalysis, respectively. ijrpc.comijmrset.com A variety of catalysts, including Brønsted acids (sulfamic acid), Lewis acids (FeCl₃, Bi(OTf)₃), and bases (piperidine, K₂CO₃), have been optimized for these transformations. arkat-usa.orgnih.govepa.gov Solid-supported catalysts are also employed to facilitate easier workup and catalyst recycling. acgpubs.org

Palladium Catalysis : Palladium catalysts are particularly useful for constructing the coumarin ring through C-C and C-O bond-forming reactions. One strategy involves the palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols. amazonaws.com Another route uses palladium-catalyzed coupling of ortho-hydroxyaryl iodides with alkynes in the presence of carbon monoxide, which leads to the in-situ formation of the chromone (B188151) ring. ijmrset.com These methods offer alternative pathways to the coumarin core, often with high efficiency.

Regioselective Halogenation Strategies for 2H-Chromenones

Once the 2H-chromen-2-one scaffold is synthesized, the next critical step is the regioselective introduction of a halogen. Halogenated coumarins are valuable intermediates for further functionalization. cdnsciencepub.comthieme.de For a compound like 3-Bromo-6-fluoro-2H-chromen-2-one, the challenge lies in selectively brominating the C3 position of a pre-existing 6-fluoro-2H-chromen-2-one.

Direct Halogenation Methods

Direct halogenation involves treating the coumarin with an electrophilic halogen source. The reaction of 3-acetylcoumarins with reagents like elemental bromine is a common approach to prepare 3-bromoacetyl coumarins, which are closely related precursors. rsc.orgnih.gov For instance, 3-bromoacetyl-6-fluoro-2H-chromen-2-one has been synthesized by treating 3-acetyl-6-fluoro-2H-chromen-2-one with bromine in chloroform. nih.gov The unsubstituted coumarin can react with bromine to form coumarin dibromide, which can then be used to synthesize other derivatives. orgsyn.org The regioselectivity of direct halogenation can be influenced by the substituents already present on the coumarin ring and the reaction conditions. cdnsciencepub.com

Halogenation via Specific Reagents and Conditions (e.g., Oxone/NaX, DMSO-involved)

To achieve higher regioselectivity and use safer reagents, various specialized halogenating systems have been developed.

Oxone/NaX System : A green and efficient method for the direct bromination and iodination of various aromatic compounds uses sodium bromide (NaBr) or sodium iodide (NaI) in combination with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water. cdnsciencepub.com This system generates the electrophilic halogen species in situ from a safe halide salt, avoiding the use of hazardous elemental halogens. cdnsciencepub.comthieme-connect.de This method has been successfully applied to the halogenation of coumarins. thieme-connect.de

DMSO-Involved Halogenation : Dimethyl sulfoxide (B87167) (DMSO) can be used to promote C-H halogenation reactions. For example, a method using 1,2-dihaloethanes and DMSO has been reported to generate halogen cations for the halogenation of arenes and heteroarenes. researchgate.net

N-Halosuccinimides (NXS) : N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common reagents for halogenating aromatic systems. nih.gov However, the halogenation of electron-deficient heterocycles like coumarins with NXS can be challenging. The reactivity can be enhanced by using copper halides (CuX₂) as promoters, which activate the NXS reagent for electrophilic aromatic substitution on the coumarin ring. thieme-connect.de

Table 2: Selected Reagents for Regioselective Halogenation of Coumarins

| Reagent/System | Halogen Source | Key Features | Reference |

|---|---|---|---|

| Bromine (Br₂) | Br₂ | Direct bromination, often used for activated positions. | nih.gov |

| N-Bromosuccinimide (NBS) | NBS | Milder brominating agent, selectivity can be an issue. | cdnsciencepub.com |

| NBS / CuBr₂ | NBS | Copper halide promotes activation for electron-deficient rings. | thieme-connect.de |

| Oxone / NaBr | NaBr | Green protocol, uses safe halide salt in water. | cdnsciencepub.com |

Specific Synthetic Routes for this compound and its Closely Related Analogs

The strategic placement of halogen atoms, such as bromine and fluorine, on the 2H-chromen-2-one (coumarin) scaffold is a key aspect in the development of new compounds with tailored chemical and biological properties. The synthesis of specifically substituted analogs like this compound and its derivatives involves precise chemical strategies. These methods often utilize versatile precursors and address the challenges of regioselective halogenation.

Synthesis of 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one and Precursors

A key intermediate for further chemical elaboration is 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one. Its synthesis is typically achieved through the bromination of a precursor, 3-acetyl-6-fluoro-2H-chromen-2-one.

A documented method involves dissolving 3-acetyl-6-fluoro-2H-1-benzopyran-2-one in chloroform, followed by the addition of bromine, also in chloroform, with intermittent shaking and warming. nih.gov The reaction mixture is then heated on a water bath for a short period. After cooling, the solid product is filtered, washed with ether, and can be purified by crystallization from glacial acetic acid to yield the target compound, 3-bromoacetyl-6-fluoro-2H-1-benzopyran-2-one. nih.gov

The precursor, 3-acetyl-6-fluoro-2H-chromen-2-one, belongs to the family of 3-acetyl coumarins, which are significant compounds in coumarin chemistry. nih.gov The reactivity of the bromoacetyl group in compounds like 3-(2-bromoacetyl)-2H-chromen-2-one makes it a versatile starting material for synthesizing a wide array of heterocyclic compounds, including pyran, pyridine, thiophene, thiazole (B1198619), and pyrazole (B372694) derivatives. nih.govmdpi.com The α-bromocarbonyl moiety is highly reactive towards nucleophilic displacement, allowing for the construction of more complex molecular architectures. mdpi.comrsc.orgacgpubs.org For instance, the non-fluorinated analog, 3-(2-bromoacetyl)coumarin, serves as a key building block for creating fused heterocyclic systems and other industrially important scaffolds. rsc.org

Table 1: Synthesis of 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3-Acetyl-6-fluoro-2H-chromen-2-one | Bromine | Chloroform | Heating on water bath | 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one |

Table 2: Crystal Data for 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₆BrFO₃ |

| Molecular Weight | 285.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.0590 (5) |

| b (Å) | 11.7719 (13) |

| c (Å) | 21.608 (2) |

| β (°) | 94.318 (10) |

| Volume (ų) | 1029.6 (2) |

| Z | 4 |

Synthesis of Halogenated 3-Amino-2H-chromen-2-one Derivatives (e.g., 3-Amino-4-bromo-6-fluoro-2H-chromen-2-one)

The introduction of an amino group at the C3 position of the coumarin ring, often in conjunction with other halogen substituents, leads to derivatives with significant chemical and biological interest. The synthesis of compounds like 3-Amino-4-bromo-6-fluoro-2H-chromen-2-one is not explicitly detailed in the provided search results, but synthetic strategies for analogous compounds offer a clear pathway.

A common method for introducing a 3-amino group is through the nucleophilic substitution of a 3-bromo coumarin derivative. For example, 3-amino-7-hydroxy-4-methyl-chromen-2-ones can be synthesized by condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines like piperidine or diethylamine. This suggests that a potential route to a 3-amino-6-fluoro coumarin could involve the reaction of this compound with an appropriate amine.

Furthermore, the synthesis of other complex halogenated amino-coumarins has been reported. For instance, 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one was synthesized from 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one and thiourea (B124793). nih.govresearchgate.net This multi-step process first involves the Hantzsch thiazole synthesis to form the aminothiazole ring at the 3-position of the coumarin.

Synthetic Challenges and Opportunities for Specific Bromine and Fluorine Placement

The precise installation of bromine and fluorine atoms onto the coumarin framework presents both challenges and opportunities in synthetic organic chemistry. The regioselectivity of halogenation is a primary challenge, as the electronic nature of the coumarin ring system can direct electrophilic substitution to multiple positions.

Challenges:

Regioselectivity: Direct halogenation of the coumarin core can lead to a mixture of products. The substitution pattern is governed by the directing effects of the existing substituents and the inherent reactivity of the benzopyranone ring.

Harsh Conditions: Some halogenation methods require harsh conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.

Fluorine Introduction: The introduction of fluorine often requires specialized reagents and methods, as direct fluorination with F₂ is highly reactive and non-selective. Methods like the Balz-Schiemann reaction or the use of nucleophilic fluorinating agents (e.g., KF, CsF) on a suitable precursor are common but can have limitations in substrate scope and yield. Modern approaches, such as selective borylation of fluorinated substrates followed by further functionalization, offer more controlled pathways but can be complex. acs.org

Opportunities:

Late-Stage Functionalization: Developing methods for the late-stage, site-selective introduction of bromine and fluorine allows for the rapid diversification of complex coumarin derivatives. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Orthogonal Synthesis: The different reactivities of C-Br and C-F bonds provide opportunities for orthogonal synthesis strategies. For example, a C-Br bond can be readily functionalized via cross-coupling reactions, while a C-F bond is generally more stable, allowing for selective transformations at other positions.

Catalytic Methods: The development of new catalytic systems, including transition metal catalysis and organocatalysis, offers milder and more selective routes for the synthesis of halogenated chromenes. msu.edu These methods can provide access to novel substitution patterns that are difficult to achieve through traditional means. The incorporation of fluorine, in particular, has been shown to significantly modify the biological properties of coumarins, leading to enhanced antimicrobial and anti-inflammatory activities compared to their non-fluorinated analogs. researchgate.net

The continued exploration of synthetic methodologies is crucial for overcoming the challenges and leveraging the opportunities presented by the specific placement of bromine and fluorine, thereby expanding the chemical space and potential applications of coumarin derivatives.

Structure Activity Relationship Sar Investigations and Mechanistic Studies for Halogenated 2h Chromen 2 One Derivatives

Influence of Halogen Substituents on Biological Activity Profiles

The type, number, and position of halogen substituents on the coumarin (B35378) ring profoundly influence the molecule's physicochemical properties and, consequently, its biological and pharmacological profiles. nih.govresearchgate.net Halogenation can increase lipophilicity, which may improve the molecule's ability to cross biological membranes. nih.govresearchgate.net

Positional Impact of Halogens (e.g., at C-3, C-6, C-8) on Bioactivity

The specific placement of halogens on the coumarin framework is critical in determining the resulting biological effects.

C-3 Position: Substitution at the C-3 position is a common modification in coumarin chemistry. For instance, the introduction of a bromoacetyl group at this position, as seen in 3-(2-bromoacetyl)-6-fluoro-2H-chromen-2-one, creates a reactive site that can potentially interact with biological nucleophiles. nih.govnih.gov Studies on related compounds, such as 3-acetyl-6-bromo-2H-chromen-2-one, have shown that this core structure is a valuable precursor for synthesizing a variety of heterocyclic compounds with potential antiproliferative activities. nih.govmdpi.comresearchgate.net

C-8 Position: The C-8 position is another key site for halogenation. The combination of substituents at both C-6 and C-8, such as in 6,8-dibromo and 6,8-diiodo coumarins, has been shown to yield potent antiproliferative effects, particularly against thyroid cancer cells. nih.gov The increased number of halogen atoms can lead to more pronounced biological activity. nih.gov

The following table summarizes the influence of halogen position on the bioactivity of selected coumarin derivatives.

Table 1: Influence of Halogen Position on the Bioactivity of Coumarin Derivatives| Compound/Derivative Class | Halogen Position(s) | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one | C-3 (Bromoacetyl), C-6 (Fluoro) | Precursor for potential bioactive molecules | nih.gov |

| 6,8-Dihalocoumarins | C-6, C-8 | Antiproliferative (Thyroid cancer) | nih.gov |

| 3-Benzoyl-6-bromo-2H-chromen-2-one Derivatives | C-6 (Bromo) | Increased lipophilicity, potential for enhanced pharmacological applications |

Correlation Between Halogenation Pattern and Potential Biological Effects (e.g., anticancer, antimicrobial)

The specific pattern of halogenation on the coumarin ring is strongly correlated with the type and potency of its biological effects, particularly anticancer and antimicrobial activities.

Anticancer Activity: Halogenated coumarins have emerged as a promising class of anticancer agents. nih.govresearchgate.netmdpi.comresearchgate.net The introduction of halogens can enhance the antiproliferative effects of the coumarin scaffold. For example, a series of 6- and 6,8-halocoumarin derivatives were found to exhibit cytotoxic effects against various tumor cell lines. nih.gov Specifically, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile showed significant antiproliferative activity against thyroid cancer-derived cells. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis. nih.gov Furthermore, the substitution pattern on the coumarin ring has been shown to be a key determinant of anticancer potency. researchgate.net

Antimicrobial Activity: Halogenation is a known strategy to enhance the antimicrobial properties of organic compounds. researchgate.netacademicjournals.orgmdpi.comresearchgate.netafricaresearchconnects.com Studies have shown that introducing a halogen atom into the coumarin skeleton can increase its lipophilicity, leading to better penetration of microbial cell membranes. researchgate.net For instance, derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have been synthesized and screened for their antibacterial activity, with some compounds showing significant inhibitory effects against both Gram-positive and Gram-negative bacteria. africaresearchconnects.com Specifically, certain derivatives displayed notable activity against Enterococcus faecalis and Pseudomonas aeruginosa. africaresearchconnects.com Additionally, tri-halogenated 3-nitro-2H-chromene derivatives have demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

The following table provides examples of halogenated coumarins and their associated biological effects.

Table 2: Biological Effects of Halogenated Coumarin Derivatives| Compound/Derivative Class | Halogenation Pattern | Biological Effect | Target/Mechanism | Reference(s) |

|---|---|---|---|---|

| 6,8-Dihalocoumarins | 6,8-dibromo; 6,8-diiodo | Anticancer | Induction of apoptosis in thyroid cancer cells | nih.gov |

| 6-Bromo-3-(thiazolyl)-2H-chromen-2-one derivatives | 6-bromo | Antibacterial | Inhibition of Enterococcus faecalis and Pseudomonas aeruginosa | africaresearchconnects.com |

| Tri-halogenated 3-nitro-2H-chromenes | Multiple halogens | Antibacterial | Effective against multidrug-resistant S. aureus and S. epidermidis | nih.gov |

Molecular Interactions and Binding Affinity Enhancements by Halogens

Halogen atoms participate in various non-covalent interactions that can enhance the binding affinity of a ligand to its biological target.

Role of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. bohrium.comnih.gov This interaction has gained increasing recognition in drug design for its ability to improve binding affinity and selectivity. nih.gov In halogenated coumarins, the halogen atom can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the binding pocket of a protein.

Besides halogen bonding, other non-covalent interactions involving halogens include:

Hydrogen Bonds: Halogen atoms can act as hydrogen bond acceptors. nih.gov

Van der Waals Interactions: The size and polarizability of halogen atoms contribute to van der Waals forces.

Dipole-Dipole Interactions: The presence of a halogen atom can create or modify the dipole moment of the molecule, influencing its interactions with polar residues in a binding site. frontiersin.org

Computational studies on halogenated coumarins have explored the competition between halogen bonding and hydrogen bonding. bohrium.com For instance, in singly hydrated 3-halogenated 4-hydroxycoumarins, water was found to form a hydrogen bond with the carbonyl oxygen in all cases, while a halogen bond between the water oxygen and the halogen at C-3 was only observed for bromine and iodine derivatives. bohrium.com This suggests that the nature of the halogen atom plays a crucial role in determining the preferred intermolecular interactions.

Mechanistic Exploration of Enzyme or Receptor Interactions

The biological activities of halogenated coumarins are a result of their interactions with specific enzymes or receptors. While the exact targets for many derivatives are still under investigation, some mechanisms have been proposed.

Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes. Halogenated coumarin-chalcone hybrids, for example, have been shown to be selective inhibitors of monoamine oxidase-B (MAO-B). acs.org The mechanism of inhibition often involves the binding of the coumarin derivative to the active site of the enzyme, blocking the access of the natural substrate. The halogen atoms can play a crucial role in anchoring the inhibitor within the active site through halogen bonds or other non-covalent interactions.

Interference with Cellular Processes: Some halogenated coumarins exert their anticancer effects by interfering with fundamental cellular processes. Proposed mechanisms include the induction of apoptosis (programmed cell death), interference with cell cycle progression, and inhibition of enzymes crucial for cancer cell survival, such as cytochrome P450. nih.govresearchgate.net For instance, certain coumarin derivatives have been found to induce cell cycle arrest in the G2/M phase. nih.gov

Modulation of Signaling Pathways: Halogenated coumarins may also modulate intracellular signaling pathways. For example, some coumarins are known to activate the Keap1/Nrf2/ARE signaling pathway, which is involved in the cellular response to oxidative stress. nih.govnih.gov

Further research, including co-crystallization studies of halogenated coumarins with their target proteins and advanced computational modeling, is needed to fully elucidate the specific molecular interactions that govern their biological activities.

Derivatization and Synthetic Utility of 3 Bromo 6 Fluoro 2h Chromen 2 One As a Versatile Chemical Building Block

Chemical Transformations of the 3-Bromo-6-fluoro-2H-chromen-2-one Scaffold

The reactivity of the this compound core allows for a multitude of chemical modifications. The electron-withdrawing nature of the carbonyl group and the fluorine atom influences the reactivity of the pyrone and benzene (B151609) rings, respectively, while the bromo substituent at the C3 position is a key site for derivatization.

Introduction of Diverse Heterocyclic Moieties (e.g., pyrazoles, thiazoles, triazoles, pyrimidines)

The bromo group at the 3-position of the coumarin (B35378) ring is an excellent leaving group, facilitating its substitution with various nucleophiles to introduce heterocyclic systems. This approach has been widely used to synthesize novel coumarin derivatives with potential biological activities.

Pyrazoles: The synthesis of pyrazole-substituted coumarins can be achieved through various strategies. One common method involves the reaction of a 3-acetylcoumarin (B160212) precursor with hydrazines. For instance, treatment of 3-acetyl-6-bromocoumarin (B182494) with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) can yield the corresponding 3-(1H-pyrazol-3-yl)- and 3-(1-phenyl-1H-pyrazol-3-yl)coumarin derivatives. nih.govmdpi.com While this example uses a 6-bromo analog, the principle can be extended to the 6-fluoro counterpart. Another approach involves the tandem reaction of 3-formylchromones with pyrazole (B372694) derivatives to construct fused pyrazole systems. nih.gov

Thiazoles: Thiazole (B1198619) moieties can be introduced at the 3-position by reacting a 3-(2-bromoacetyl)coumarin with a thiourea (B124793) or thioamide derivative. For example, 3-(2-bromoacetyl)-2H-chromen-2-one reacts with thiourea to form 2-amino-4-(2-oxo-2H-chromen-3-yl)thiazole. mdpi.com A similar strategy starting with 3-(2-bromoacetyl)-6-fluoro-2H-chromen-2-one would be expected to yield the corresponding 6-fluoro-substituted thiazolyl-coumarin. nih.govnih.gov Additionally, reaction of 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide with hydrazonoyl chlorides has been shown to produce thiazole derivatives in good yields. nih.govresearchgate.net

Triazoles: The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a powerful method for synthesizing 1,2,3-triazoles. nih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne. To apply this to the this compound scaffold, one would first need to introduce either an azide or an alkyne functionality. For instance, a Sonogashira coupling could be used to attach a terminal alkyne at the 3-position, which could then be reacted with various azides to generate a library of triazole-substituted coumarins. nih.govgoogle.com

Pyrimidines: The synthesis of pyrimidine-containing coumarins can be achieved through condensation reactions. For example, 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione can be condensed with formyl-substituted coumarins to yield pyrimidine-chalcone hybrids. bohrium.com Another strategy involves the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal to form an enaminone, which can then be cyclized with various amidines or related compounds to construct the pyrimidine (B1678525) ring. nih.govmdpi.com

The following table summarizes some of the heterocyclic moieties that have been incorporated into coumarin scaffolds, which could be analogously applied to this compound.

| Heterocycle | Synthetic Precursor from Coumarin | Key Reagents | Reference |

| Pyrazole | 3-Acetyl-6-bromo-2H-chromen-2-one | Hydrazine hydrate, Phenylhydrazine | nih.govmdpi.com |

| Thiazole | 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiourea, Hydrazonoyl chlorides | nih.govmdpi.comresearchgate.net |

| Triazole | 4-(Prop-2-yn-1-yloxy)-2H-chromen-2-one | Alkyl or aryl azides, CuSO₄·5H₂O, Sodium ascorbate | nih.gov |

| Pyrimidine | 3-(3-(Dimethylamino)acryloyl)-2H-chromen-2-one | Heterocyclic amines | nih.govmdpi.com |

Cross-Coupling Reactions for C-C, C-N Bond Formation (e.g., Heck, Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo substituent at the 3-position of this compound makes it an ideal substrate for these transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction can be used to introduce a variety of substituted vinyl groups at the 3-position of the coumarin ring. For example, the Heck coupling of 3-bromoindazoles with n-butyl acrylate (B77674) has been demonstrated, and a similar reaction with this compound would be expected to proceed efficiently. nih.govbeilstein-journals.org

Suzuki Reaction: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an aryl or vinyl halide. This reaction would allow for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the coumarin scaffold. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties onto the coumarin core, which can then serve as handles for further transformations, such as the "click" reaction to form triazoles. The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles. soton.ac.uknih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction provides a direct route to 3-amino-substituted coumarins, which are important building blocks for various biologically active compounds. Selective Buchwald-Hartwig amination has been demonstrated on dihalogenated quinolines, indicating the potential for selective amination at the 3-position of this compound. nih.gov

The table below provides an overview of these key cross-coupling reactions and their potential application to the this compound scaffold.

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Heck | Alkene | Pd catalyst, Base | C-C | organic-chemistry.orgnih.gov |

| Suzuki | Organoboron compound | Pd catalyst, Base | C-C | |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N | organic-chemistry.orgnih.gov |

Functionalization at Other Positions on the Chromenone Ring

While the 3-position is the primary site for derivatization of this compound, functionalization at other positions on the chromenone ring can also be achieved, though it may require different synthetic strategies. The fluorine atom at the 6-position, for instance, could potentially be displaced by strong nucleophiles under certain conditions, although this is generally more challenging than substitution of the bromine. The synthesis of various substituted coumarins often starts from appropriately substituted phenols, which are then cyclized to form the coumarin ring. Therefore, to introduce substituents at other positions, it would be more common to start with a different substituted phenol (B47542) rather than attempting to directly functionalize the pre-formed coumarin ring at positions other than C3 and C4.

Strategic Utility in Constructing Complex Organic Molecules

The versatility of this compound as a chemical building block extends to its use as an intermediate in the synthesis of more complex and functionally rich organic molecules, particularly in the fields of pharmaceuticals and materials science.

As an Intermediate in Pharmaceutical Synthesis

The coumarin nucleus is a well-established pharmacophore, and the ability to readily derivatize this compound makes it a valuable starting material for the synthesis of potential drug candidates. The introduction of various heterocyclic and aryl groups through the methods described above can lead to compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The fluorine atom at the 6-position can also be beneficial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability and binding affinity.

Applications in Organometallic Catalysis

While the primary use of this compound is as a substrate in cross-coupling reactions, the resulting derivatized coumarins can themselves have applications in organometallic chemistry. For example, coumarin derivatives bearing coordinating groups, such as pyridyl or phosphine (B1218219) moieties, could potentially act as ligands for transition metal catalysts. The photophysical properties of the coumarin core could also be exploited in the development of photosensitizers or photoredox catalysts.

Emerging Research Trends and Future Perspectives in Halogenated 2h Chromen 2 One Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives is transitioning from classical methods, which often involve hazardous solvents and long reaction times, to more sustainable and efficient green chemistry protocols. researchgate.net These modern techniques not only reduce the environmental impact but also frequently result in higher yields and shorter reaction times. analis.com.myeurekaselect.com

Key green methodologies being explored for the synthesis of halogenated coumarins include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often increasing product yields. eurekaselect.com Studies on halogenated coumarins demonstrate that microwave-assisted Knoevenagel condensation and subsequent hydrolysis can produce compounds in 82-94% yield within just 6 minutes, compared to 76-85% yield over 6 hours with conventional heating. analis.com.my Solvent-free Pechmann condensation using a mild, recyclable catalyst like oxalic acid under microwave irradiation is another effective green strategy.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound energy can promote chemical reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. scirp.orgscirp.org This method has been successfully applied to the one-pot, multicomponent synthesis of various coumarin derivatives in aqueous media at room temperature. arabjchem.orgiau.ir The benefits include high yields, simple work-up procedures, and the avoidance of hazardous organic solvents. iau.ir

These innovative approaches represent a significant shift towards more environmentally benign and efficient manufacturing of complex molecules like 3-Bromo-6-fluoro-2H-chromen-2-one.

Table 1: Comparison of Conventional and Green Synthetic Methods for Coumarin Derivatives

| Method | Energy Source | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Reflux | Thermal (Heating Mantle) | Organic solvents (e.g., Chloroform, Xylene), 6-18 hours | Well-established procedures | analis.com.mynih.gov |

| Microwave-Assisted | Microwave Irradiation | Solvent-free or green solvents (e.g., water, ethanol), 6-20 minutes | Drastically reduced reaction times, higher yields, energy efficiency | analis.com.myeurekaselect.com |

| Ultrasound-Assisted | Ultrasonic Waves | Aqueous media, room temperature, short reaction times | High efficiency, mild conditions, avoids hazardous solvents | scirp.orgarabjchem.orgiau.ir |

Rational Design of Halogenated Chromenones for Specific Academic Research Applications

The precise placement of bromine and fluorine on the 2H-chromen-2-one core is a deliberate design strategy to modulate the molecule's properties for specific research purposes. The type and position of the halogen atom significantly influence factors like reactivity, binding affinity to protein targets, and photophysical characteristics. nih.gov

Influence of Halogen Type and Position: The bromine atom at the 3-position and the fluorine atom at the 6-position in this compound are chosen for their distinct electronic and steric effects. Fluorine, being highly electronegative, can alter the molecule's dipole moment and form strong hydrogen bonds, which is critical in designing molecules for specific biological target interactions. nih.gov Bromine, a heavier halogen, is known to influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. nih.gov This is a key consideration in designing photosensitizers.

Structure-Activity Relationship (SAR) Studies: Research on related halogenated coumarins has established clear structure-activity relationships. For instance, studies on coumarin-chalcones revealed that halogen substitution patterns are crucial for their inhibitory activity against enzymes like monoamine oxidase-B (MAO-B). acs.org Similarly, the presence and position of halogens on the coumarin ring can dramatically increase the binding affinity and inhibitory potency for other enzymes. mdpi.com This knowledge allows for the rational design of compounds like this compound as specific molecular probes or inhibitors for academic study.

Computational Chemistry-Driven Discovery and Design Paradigms

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the synthesis of new compounds. For halogenated chromenones, two primary computational paradigms are prevalent:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction (binding affinity). Molecular docking studies on halogenated coumarins have been used to elucidate interaction mechanisms with target proteins, showing how specific halogen atoms contribute to binding. nih.govej-chem.org For example, docking analyses can reveal key hydrogen bonds and hydrophobic interactions, explaining why certain halogenated derivatives exhibit higher potency. mdpi.comtandfonline.com This in silico screening saves significant time and resources by prioritizing the most promising candidates for synthesis and testing. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure and photophysical properties of molecules. For halogenated coumarins, DFT calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the change in dipole moment upon excitation. nih.gov These parameters are fundamental to understanding a molecule's color, fluorescence, and potential in materials science. Studies have shown that halogen substitution at the 6-position significantly alters the HOMO, which in turn controls the photophysical behavior, a finding that is critical for designing new fluorescent probes and materials. nih.gov

Table 2: Application of Computational Methods in Halogenated Coumarin Research

| Computational Method | Predicted Properties | Purpose in Research & Design | Reference |

|---|---|---|---|

| Molecular Docking | Binding mode, Binding affinity (kcal/mol), Ligand-protein interactions | Predicting biological targets, Understanding structure-activity relationships, Virtual screening of compound libraries | nih.govmdpi.comtandfonline.com |

| Density Functional Theory (DFT) | HOMO/LUMO energies, Electron density distribution, Dipole moments, Excited state properties | Predicting photophysical properties (color, fluorescence), Guiding design of fluorescent probes and materials for optoelectronics | nih.gov |

Exploration of Non-Biological Applications (e.g., fluorescence, materials science)

While much research on coumarins focuses on their biological activity, the unique photophysical properties of halogenated 2H-chromen-2-ones make them highly attractive for non-biological applications, particularly in materials science and as fluorescent probes.

Fluorescent Probes: Many coumarin derivatives are intensely fluorescent. Their emission properties, such as wavelength and quantum yield, can be finely tuned by chemical modification, including halogenation. rsc.org The introduction of halogens can lead to significant changes in the excited state dipole moment, making the fluorescence of these compounds sensitive to the polarity of their microenvironment. nih.gov This characteristic is being exploited to design novel luminescent probes for sensing pH and polarity. rsc.org

Materials Science: The ability of compounds like this compound to absorb and efficiently emit light makes them promising candidates for advanced materials. chemimpex.com They are being investigated for use in organic light-emitting diodes (OLEDs), where they can function as efficient light-emitting components. chemimpex.com Furthermore, the historical use of coumarins in the dye industry and as gain media for LASER dyes highlights their robustness and versatility in optical applications. nih.gov The presence of halogens can further enhance these properties, offering pathways to new functional materials for photonics and electronics. nih.govchemscene.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-fluoro-2H-chromen-2-one, and how can reaction conditions be optimized to improve yield?

- Methodology : Start with fluorinated chromen-2-one precursors, such as 6-fluoro-2H-chromen-2-one, and employ regioselective bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperatures (0–5°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry, solvent polarity, or catalytic additives like Lewis acids (e.g., FeCl₃) .

- Validation : Confirm purity using melting point analysis and HPLC. Cross-validate with H/C NMR to distinguish bromine/fluorine substitution patterns (e.g., coupling constants for aromatic protons) .

Q. How can the structural identity of this compound be unambiguously confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use F NMR to detect fluorine environments and ESI-MS for molecular ion verification.

- X-ray crystallography : Grow single crystals via slow evaporation in chloroform/hexane mixtures. Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using SHELX software. Compare bond lengths/angles to similar fluorinated coumarins (e.g., 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one ).

- Data Interpretation : Assign hydrogen-bonding motifs (e.g., C=O···H interactions) using Mercury software and validate against Cambridge Structural Database entries .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Contradiction Analysis : Discrepancies may arise from dynamic processes (e.g., rotamerism in solution vs. solid-state rigidity).

- Resolution Steps :

Perform variable-temperature NMR to detect conformational exchange.

Compare solid-state NMR with single-crystal X-ray data to identify static vs. dynamic structural features.

Use DFT calculations (e.g., Gaussian) to model solution-state conformers and predict NMR chemical shifts .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals, and how do they influence material properties?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use CrystalExplorer to generate Hirshfeld surfaces and quantify intermolecular contacts (e.g., Br···F vs. C–H···O interactions) .

- Functional Implications : Correlate packing motifs with physicochemical properties (e.g., solubility, thermal stability). For example, π-stacking in fluorinated coumarins may reduce dissolution rates, impacting bioavailability in drug design .

Q. How can computational methods complement experimental data in studying the reactivity of this compound in cross-coupling reactions?

- Workflow :

Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings, focusing on bromine’s leaving-group propensity.

Compare calculated activation energies with experimental kinetics (e.g., via F NMR monitoring).

Use NBO analysis to evaluate electronic effects of fluorine substitution on reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.